6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common approach is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitro group in the pyridine ring can produce an amino derivative.
Scientific Research Applications
6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones by inhibiting the enzyme’s activity . This inhibition can lead to reduced levels of androgens and estrogen, which is beneficial in treating hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 6-(2-FURYL)-1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
Uniqueness
6-(2-FURYL)-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a phenyl group, and a tetrahydrofuran moiety
Properties
IUPAC Name |
6-(furan-2-yl)-N-(oxolan-2-ylmethyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(23-13-15-8-4-10-27-15)16-12-17(18-9-5-11-28-18)24-22-19(16)20(25-29-22)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15H,4,8,10,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMUSPRZAUJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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